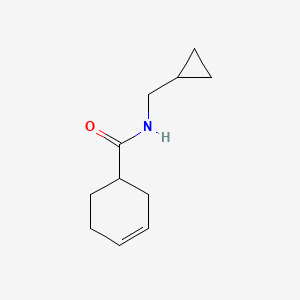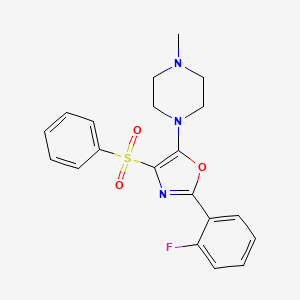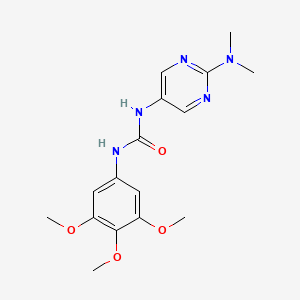
1-(2-(Dimethylamino)pyrimidin-5-yl)-3-(3,4,5-trimethoxyphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "1-(2-(Dimethylamino)pyrimidin-5-yl)-3-(3,4,5-trimethoxyphenyl)urea" is a chemical entity that appears to be related to the field of organic chemistry, specifically involving the synthesis and reactions of pyrimidine derivatives. The papers provided discuss the synthesis and properties of related compounds, which can offer insights into the behavior and characteristics of the compound .
Synthesis Analysis
The first paper describes a method for synthesizing a family of meridianine analogues, which are pyrimidine derivatives, starting from 3-indoleacetic acid. The process involves the preparation of methyl (2E)-3-dimethylamino-2-(1H-indol-3-yl)-propenoate using N,N-dimethylformamide dimethylacetal (DMFDMA). This intermediate is then treated with various (thio)ureas in the presence of an acid to yield 2-(1H-indol-3-yl)-3-(3-substituted(thio)ureido)propenoates in high yields. A subsequent base-promoted cyclization produces 5-(indol-3-yl)-3-substituted-pyrimidine-2,4-diones, which are new meridianine analogues .
Molecular Structure Analysis
Although the exact molecular structure of "1-(2-(Dimethylamino)pyrimidin-5-yl)-3-(3,4,5-trimethoxyphenyl)urea" is not detailed in the provided papers, the synthesis of related pyrimidine derivatives suggests that the compound likely features a pyrimidine ring with a dimethylamino group at the 2-position and a trimethoxyphenyl group attached via a urea linkage. The molecular structure of such compounds is typically characterized using techniques like 1H-NMR, 13C-NMR, and mass spectrometry .
Chemical Reactions Analysis
The second paper discusses the reactions of 1,3-dimethyluracils, which are closely related to the compound of interest. The synthesized N,N'-Dialkyl-N-[3-methoxy-3-dialkylamino-2-(3-methoxycarbonylpropioloyl) acryloyl] ureas undergo cyclization upon heating in DMF to form pyrido[2,3-d]pyrimidine derivatives. This reaction demonstrates the potential for pyrimidine derivatives to participate in ring-closure reactions, which could be relevant to the chemical behavior of "1-(2-(Dimethylamino)pyrimidin-5-yl)-3-(3,4,5-trimethoxyphenyl)urea" .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound are not directly reported in the provided papers. However, based on the properties of similar compounds, it can be inferred that "1-(2-(Dimethylamino)pyrimidin-5-yl)-3-(3,4,5-trimethoxyphenyl)urea" would likely be a crystalline material at room temperature, with its stability, solubility, and reactivity being influenced by the functional groups present on the pyrimidine ring and the phenyl group. The presence of the trimethoxyphenyl group could affect the compound's electronic properties and its interactions with other molecules .
properties
IUPAC Name |
1-[2-(dimethylamino)pyrimidin-5-yl]-3-(3,4,5-trimethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O4/c1-21(2)15-17-8-11(9-18-15)20-16(22)19-10-6-12(23-3)14(25-5)13(7-10)24-4/h6-9H,1-5H3,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDQYEYFEIOMFEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(C=N1)NC(=O)NC2=CC(=C(C(=C2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




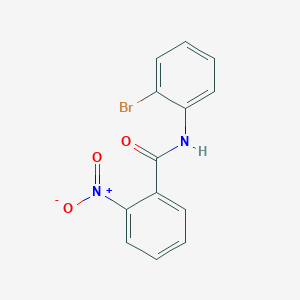
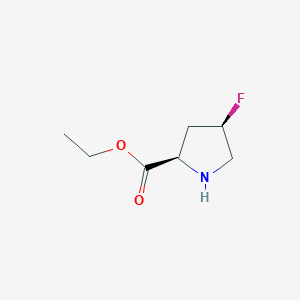
![[4-(2-fluorophenyl)piperazino][4-(2-methylbenzoyl)-1H-pyrrol-2-yl]methanone](/img/structure/B3004280.png)
![ethyl 2-[[(E)-2-cyano-3-(2-hydroxyphenyl)prop-2-enoyl]amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B3004282.png)
![4-fluoro-N-{2-[4-(methylsulfonyl)piperazino]phenyl}benzenecarboxamide](/img/structure/B3004284.png)
![2-{[3-cyano-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B3004285.png)
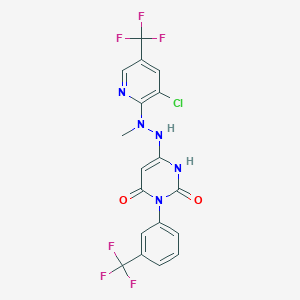
![1-[2-(4-Ethoxyphenyl)imino-3-(2-hydroxyethyl)-4-methyl-1,3-thiazol-5-yl]ethanone](/img/structure/B3004289.png)
